1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyridoindole core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Chlorination of the phenyl ring.
- Methylation of the indole nitrogen.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the indole nitrogen to an N-oxide.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole: The parent compound without additional substitutions.
2-Chlorophenylpiperazine: A simpler compound with similar functional groups.
9-Methyl-1H-indole: A related indole derivative with a methyl group.
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
142944-42-1 |
---|---|
Molecular Formula |
C25H29ClN4O |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-27-22-9-4-2-7-19(22)20-11-14-30(25(31)24(20)27)13-6-12-28-15-17-29(18-16-28)23-10-5-3-8-21(23)26/h2-5,7-10H,6,11-18H2,1H3 |
InChI Key |
JOOVLYFORBMAGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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